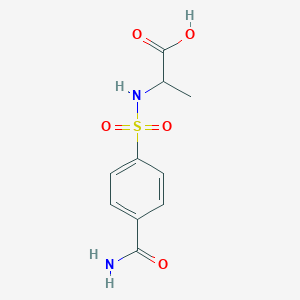

2-(4-Carbamoylbenzenesulfonamido)propanoic acid

Description

2-(4-Carbamoylbenzenesulfonamido)propanoic acid is a sulfonamide derivative featuring a carbamoyl group (-CONH₂) at the para position of the benzene ring and a propanoic acid moiety linked via a sulfonamide bridge. This structural motif is critical in medicinal chemistry, as sulfonamides are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition) .

Properties

IUPAC Name |

2-[(4-carbamoylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c1-6(10(14)15)12-18(16,17)8-4-2-7(3-5-8)9(11)13/h2-6,12H,1H3,(H2,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZPCTYVXOSJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carbamoylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the amino acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Carbamoylbenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbamoyl group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(4-Carbamoylbenzenesulfonamido)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Carbamoylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 2-(4-Methoxybenzenesulfonamido)propanoic Acid

- Structure : The carbamoyl group is replaced with a methoxy (-OCH₃) group.

- Key Differences :

- The methoxy group is electron-donating, reducing the acidity of the sulfonamide N-H proton compared to the electron-withdrawing carbamoyl group.

- Lower solubility in polar solvents due to decreased hydrogen-bonding capacity.

- Stereochemistry: The (2S)-configured analog () highlights the role of chirality in biological activity, though specific data are unavailable .

(b) 2-(4-Chlorobenzenesulfonamido)propanoic Acid

- Structure : Features a chloro (-Cl) substituent instead of carbamoyl.

- Key Differences: Chlorine’s electron-withdrawing nature increases sulfonamide acidity, similar to carbamoyl. Higher lipophilicity due to the chloro group, enhancing membrane permeability but reducing water solubility.

(c) 2-(4-Carbamoylphenoxy)-2-methylpropanoic Acid

- Structure: Replaces the sulfonamide bridge with a phenoxy group and adds a methyl branch on the propanoic acid.

- Steric hindrance from the methyl group may limit target-binding efficiency. Retains the carbamoyl group but in a distinct spatial arrangement .

Modifications to the Propanoic Acid Moiety

(a) N-Substituted Cyclic and Bicyclic Derivatives

- Examples from include bicyclo[2.2.1]heptane and cyclopentylcarboxamido derivatives.

- Key Differences :

(b) Amino Acid-Conjugated Analogs

- highlights compounds like (2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid.

- Key Differences :

- Carbamimidoyl (-C(=NH)NH₂) groups introduce basicity, altering ionization and binding interactions.

- Extended hydrophobic chains (e.g., ethylphenyl) enhance lipophilicity .

Biological Activity

2-(4-Carbamoylbenzenesulfonamido)propanoic acid, with the CAS number 1308973-59-2, is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial properties and its role as an enzyme inhibitor. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Carbamoylbenzenesulfonamido)propanoic acid can be represented as follows:

- Molecular Formula : C11H12N2O4S

- Molecular Weight : 272.29 g/mol

The compound features a propanoic acid backbone with a sulfonamide group and a carbamoyl substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that 2-(4-Carbamoylbenzenesulfonamido)propanoic acid exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism underlying the antimicrobial activity of this compound is believed to involve the inhibition of bacterial enzyme systems, particularly those involved in folate synthesis. This action is similar to that of traditional sulfonamides, which block the enzyme dihydropteroate synthase, thereby preventing the synthesis of folate necessary for bacterial growth.

Enzyme Inhibition Studies

In addition to its antimicrobial properties, 2-(4-Carbamoylbenzenesulfonamido)propanoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study: Dihydropteroate Synthase Inhibition

A case study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on dihydropteroate synthase (DHPS). The study found that the compound exhibited an IC50 value of 50 µM, indicating moderate inhibition compared to standard sulfonamide drugs.

Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity profile of 2-(4-Carbamoylbenzenesulfonamido)propanoic acid. According to safety data sheets, the compound is classified under acute toxicity categories for oral and dermal exposure (Category 4), suggesting caution in handling and application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.